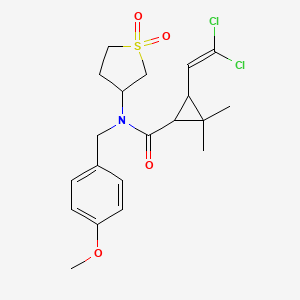
C20H25Cl2NO4S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Tianeptine is a tricyclic antidepressant with a unique mechanism of action. It is commonly used to treat depression and anxiety disorders.
- Its chemical structure consists of three rings: a thiophene ring, a benzene ring, and a cycloheptatriene ring.
- Tianeptine is also known by other names, including Stablon .
- The compound is a selective facilitator of serotonin uptake, acting in a manner opposite to selective serotonin reuptake inhibitors (SSRIs).
Métodos De Preparación
- Tianeptine can be synthesized through various routes. One common method involves the reaction of 5,8-dichloro-10-dioxo-11-methyl-2,3,6,7,12,12a-hexahydro-1H-[1,4]thiazino[3,2-a]quinoline with 7-aminoheptanoic acid ethyl ester.
- The synthetic steps include esterification, nitration, and subsequent reduction to yield Tianeptine.
Análisis De Reacciones Químicas
- Tianeptine undergoes several reactions, including oxidation, reduction, and substitution.
- Common reagents used in its synthesis include nitric acid, sodium hydroxide, and various organic solvents.
- Major products formed during these reactions include intermediates and the final Tianeptine compound.
Aplicaciones Científicas De Investigación
- Tianeptine has applications beyond depression treatment:
Neuroprotection: Some studies suggest that Tianeptine may protect neurons from oxidative stress and excitotoxicity.
Pain Management: It has been investigated for its potential analgesic effects.
Cognitive Enhancement: Tianeptine may improve memory and cognitive function.
Inflammatory Disorders: Research explores its anti-inflammatory properties.
Addiction Treatment: Tianeptine is being studied for its impact on substance use disorders.
Mecanismo De Acción
- Tianeptine’s mechanism involves modulation of the serotonin system.
- It enhances serotonin reuptake, leading to increased synaptic serotonin levels.
- The compound may also affect glutamate receptors and neuroplasticity.
Comparación Con Compuestos Similares
- Tianeptine stands out due to its unique mechanism and tricyclic structure.
- Similar compounds include other antidepressants like SSRIs (e.g., fluoxetine, sertraline) and tricyclic antidepressants (e.g., amitriptyline).
Remember that Tianeptine is a prescription medication, and its use should always be under medical supervision.
Propiedades
Fórmula molecular |
C20H25Cl2NO4S |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H25Cl2NO4S/c1-20(2)16(10-17(21)22)18(20)19(24)23(14-8-9-28(25,26)12-14)11-13-4-6-15(27-3)7-5-13/h4-7,10,14,16,18H,8-9,11-12H2,1-3H3 |
Clave InChI |
QEPWMNSOPZJPKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128215.png)
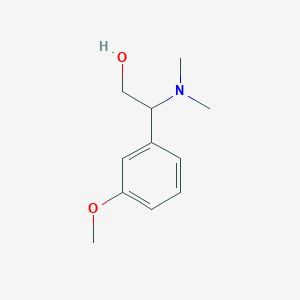
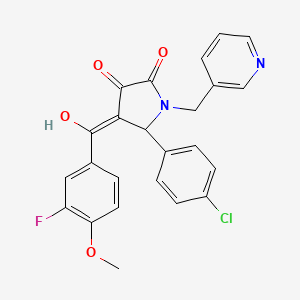
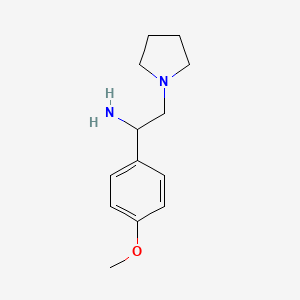
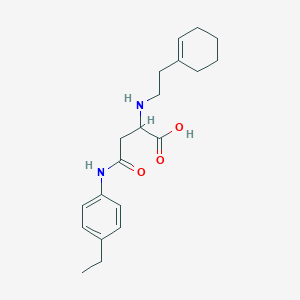
![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d] pyrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B12128235.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12128242.png)
![N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)
![(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128250.png)
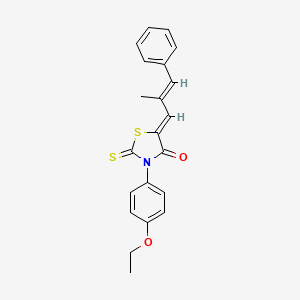
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128265.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole](/img/structure/B12128267.png)
![3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12128278.png)
